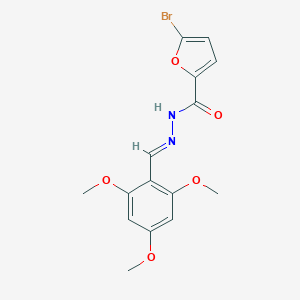![molecular formula C17H12N2O5 B449826 3,5-DIHYDROXY-N'~1~-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B449826.png)
3,5-DIHYDROXY-N'~1~-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]BENZOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide is a complex organic compound with the molecular formula C17H12N2O5 and a molecular weight of 324.29 g/mol This compound is known for its unique structure, which includes a chromen-3-yl moiety and a benzohydrazide group
Métodos De Preparación
The synthesis of 3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide typically involves the condensation of 3,5-dihydroxybenzohydrazide with 4-oxo-4H-chromene-3-carbaldehyde . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Análisis De Reacciones Químicas
3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Aplicaciones Científicas De Investigación
3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for studying enzyme kinetics and protein interactions.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the STAT5 (Signal Transducer and Activator of Transcription 5) protein . By binding to this protein, the compound can modulate various cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide can be compared with other similar compounds, such as:
N’-[(4-oxo-4H-chromen-3-yl)methylene]nicotinohydrazide: This compound also contains a chromen-3-yl moiety and exhibits similar inhibitory effects on proteins.
Isoginkgetin: A biflavonoid compound with a similar chromen-2-yl structure, known for its inhibitory effects on MMP9 and pre-mRNA splicing.
These comparisons highlight the unique structural features and biological activities of 3,5-dihydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C17H12N2O5 |
|---|---|
Peso molecular |
324.29g/mol |
Nombre IUPAC |
3,5-dihydroxy-N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H12N2O5/c20-12-5-10(6-13(21)7-12)17(23)19-18-8-11-9-24-15-4-2-1-3-14(15)16(11)22/h1-9,20-21H,(H,19,23)/b18-8+ |
Clave InChI |
ZWYZYQKDQCGSOT-QGMBQPNBSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CC(=CC(=C3)O)O |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CC(=CC(=C3)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CC(=CC(=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[4-(dimethylamino)benzylidene]-2-(2,4-dimethylanilino)propanohydrazide](/img/structure/B449749.png)
![N'-(2,4-dichlorobenzylidene)-5-[(4-propylphenoxy)methyl]-2-furohydrazide](/img/structure/B449752.png)
![methyl 4-({2-[(E)-(2-nonanoylhydrazinylidene)methyl]phenoxy}methyl)benzoate](/img/structure/B449753.png)
![2-{2-methoxy-4-[2-(3-methylbenzoyl)carbohydrazonoyl]phenoxy}-N-phenylacetamide](/img/structure/B449754.png)
![N-[4-(2-phenyldiazenyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B449755.png)
![N'-{2-bromo-5-[(4-fluorobenzyl)oxy]benzylidene}-2-quinolinecarbohydrazide](/img/structure/B449759.png)
![4-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N-(4-CHLORO-2-METHYLPHENYL)-4-OXOBUTANAMIDE](/img/structure/B449760.png)
![3-{4-nitrophenyl}-N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]acrylamide](/img/structure/B449761.png)


![N'-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-2-methyl-3-furohydrazide](/img/structure/B449767.png)
![5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-N'-((Z)-1-{3-[(2,6-DIMETHYLPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-2-FUROHYDRAZIDE](/img/structure/B449768.png)
